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Compound of Interest

Compound Name: N-Boc-2-bromobenzylamine

Cat. No.: B060515 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-
2-bromobenzylamine (tert-butyl (2-bromobenzyl)carbamate), a key intermediate in various

synthetic organic chemistry applications, particularly in the development of pharmaceutical

compounds. This document is intended for researchers, scientists, and professionals in drug

development, offering detailed data, experimental protocols, and workflow visualizations.

Molecular Structure:

Compound Name: N-Boc-2-bromobenzylamine

Synonyms: tert-butyl (2-bromobenzyl)carbamate

CAS Number: 162356-90-3

Molecular Formula: C₁₂H₁₆BrNO₂

Molecular Weight: 286.16 g/mol [1][2][3]

Data Presentation
The following tables summarize the key spectroscopic data for N-Boc-2-bromobenzylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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While specific experimental spectra for N-Boc-2-bromobenzylamine are not widely published,

the following tables detail the predicted chemical shifts (δ) in parts per million (ppm) based on

the analysis of its chemical structure and data from analogous compounds. The spectra are

typically recorded in deuterated chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.55 Doublet (d) 1H
Aromatic H (ortho to

Br)

~ 7.30 - 7.10 Multiplet (m) 3H Aromatic H

~ 4.95 Broad Singlet 1H N-H (carbamate)

~ 4.35 Doublet (d) 2H CH₂ (benzyl)

~ 1.45 Singlet (s) 9H C(CH₃)₃ (Boc group)

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm) Assignment

~ 156.0 C=O (carbamate)

~ 138.0 Aromatic C (quaternary, C-CH₂)

~ 132.8 Aromatic CH

~ 129.5 Aromatic CH

~ 127.5 Aromatic CH

~ 122.5 Aromatic C (quaternary, C-Br)

~ 80.0 C(CH₃)₃ (quaternary, Boc)

~ 44.5 CH₂ (benzyl)

~ 28.3 C(CH₃)₃ (methyl, Boc)
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Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.

Data is presented in wavenumbers (cm⁻¹). The values below are characteristic for the

functional groups in N-Boc-2-bromobenzylamine and are consistent with data from closely

related structures.

Table 3: Key IR Absorption Frequencies

Frequency (cm⁻¹) Intensity Assignment

~ 3340 Medium N-H Stretch (carbamate)

~ 3060 Medium Aromatic C-H Stretch

~ 2975, ~2930 Medium Aliphatic C-H Stretch

~ 1680 Strong C=O Stretch (Amide I band)

~ 1520 Strong N-H Bend (Amide II band)

~ 1470, ~1440 Medium Aromatic C=C Stretch

~ 1160 Strong C-O Stretch (carbamate)

~ 750 Strong C-H Bend (ortho-disubstituted)

~ 650 Medium C-Br Stretch

Mass Spectrometry (MS)
Mass spectrometry provides information on the mass-to-charge ratio (m/z) of the parent

molecule and its fragments. Due to the presence of bromine, the molecular ion appears as a

pair of peaks (M⁺ and M+2) of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br

isotopes.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
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m/z Predicted Identity Notes

287 / 285
[C₁₂H₁₆⁷⁹/⁸¹BrNO₂]⁺ (Molecular

Ion)

Isotopic pattern for one

bromine atom (~1:1 ratio)

231 / 229 [M - C₄H₈]⁺ or [M - 56]⁺
Loss of isobutylene from the

Boc group

186 / 184 [C₇H₇⁷⁹/⁸¹BrN]⁺
Loss of the Boc group

(C₅H₉O₂)

171 / 169
[C₇H₆⁷⁹/⁸¹Br]⁺ (Bromotropylium

ion)

Common fragment for benzyl

halides

106 [C₇H₈N]⁺
Loss of Br radical from the

bromobenzylamine fragment

57 [C₄H₉]⁺ (tert-butyl cation)
Stable fragment from the Boc

group

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Sample Preparation and Acquisition
Sample Preparation: Weigh approximately 10-20 mg of N-Boc-2-bromobenzylamine for ¹H

NMR (or 50-100 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g.,

CDCl₃) in a clean vial.[4][5]

Filtration: To ensure magnetic field homogeneity, filter the solution through a small plug of

glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube. This removes

any suspended solid particles that can broaden spectral lines.[4]

Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift

calibration (δ = 0.00 ppm), although referencing to the residual solvent peak (e.g., CDCl₃ at

7.26 ppm for ¹H) is also common.[6]

Acquisition: Place the capped NMR tube into the spectrometer. The experiment involves

locking onto the deuterium signal of the solvent, tuning the probe to the desired nucleus (¹H
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or ¹³C), shimming the magnetic field to optimize resolution, and acquiring the data using

appropriate pulse sequences.[5]

IR Spectroscopy Sample Preparation and Acquisition
ATR (Attenuated Total Reflectance): This is a common technique for solid samples. A small

amount of the solid N-Boc-2-bromobenzylamine is placed directly onto the ATR crystal

(e.g., diamond or ZnSe).[7]

Pressure Application: A pressure anvil is used to ensure firm contact between the sample

and the crystal.

Acquisition: An IR beam is passed through the crystal, and the spectrum of absorbed

radiation is recorded by the detector. A background spectrum of the clean crystal is recorded

first and subtracted from the sample spectrum.

Thin Film Method: Alternatively, dissolve about 50 mg of the solid in a volatile solvent like

methylene chloride. Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the

solvent to evaporate, leaving a thin film of the compound. The plate is then placed in the

spectrometer's sample holder to acquire the spectrum.

Mass Spectrometry Sample Preparation and Acquisition
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable

volatile solvent such as methanol or acetonitrile.

Ionization Method: Electron Ionization (EI) is a common technique for relatively small organic

molecules. The sample is introduced into the ion source, where it is vaporized in a vacuum

and bombarded with a high-energy electron beam. This process forms a radical cation (the

molecular ion) and other fragments.

Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge

(m/z) ratio.

Detection: A detector records the abundance of ions at each m/z value, generating the mass

spectrum.
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Visualization
The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a synthesized organic compound like N-Boc-2-bromobenzylamine.

Synthesis & Purification

Spectroscopic Analysis

Data Interpretation

Conclusion

Synthesized Compound
(e.g., N-Boc-2-bromobenzylamine)

Purification
(Chromatography/Recrystallization)

IR Spectroscopy NMR Spectroscopy
(1H, 13C) Mass Spectrometry

Identify Functional Groups Determine C-H Framework Confirm Molecular Weight
& Fragmentation

Structure Elucidation
& Purity Confirmation

Click to download full resolution via product page

A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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